molecular formula C16H14N6OS B2773097 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide CAS No. 2034381-76-3

2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

Cat. No.: B2773097
CAS No.: 2034381-76-3
M. Wt: 338.39
InChI Key: ULBIRULFNVTUNZ-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a complex organic compound that features a benzimidazole core linked to a triazole ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzimidazole or triazole rings .

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)acetate: Known for its antitumor activities.

    1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene: Used in the design of supramolecular structures.

    2-(2-(Pyren-1-yl)-1H-benzo[d]imidazol-1-yl)-ethyl-4-methylbenzenesulfonate: Utilized in high-performance liquid chromatography.

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS/c23-15(10-21-11-18-13-4-1-2-5-14(13)21)17-8-12-9-22(20-19-12)16-6-3-7-24-16/h1-7,9,11H,8,10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBIRULFNVTUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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